
2-Fluorobenzonitrile
Overview
Description
2-Fluorobenzonitrile (2FBN, CAS: 394-47-8) is an aromatic compound featuring a fluorine atom at the ortho position and a cyano (-CN) group on the benzene ring. Its molecular formula is C₇H₄FN, with a molecular weight of 121.11 g/mol. As a fluorinated benzonitrile derivative, 2FBN is widely employed as an intermediate in pharmaceutical, agrochemical, and materials science industries due to the electron-withdrawing effects of fluorine and cyano groups, which enhance stability and reactivity . High-purity 2FBN is commercially available (e.g., Sigma-Aldrich, J&K Chemical) and is synthesized via methods such as nucleophilic substitution or transition-metal-free coupling reactions .
Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-fluorobenzonitrile involves the reaction of 2-nitrobenzonitrile with tetramethylammonium fluoride (TMAF). This reaction proceeds with high selectivity for the fluoroaromatic product . Another method involves the halogen substitution reaction where chloro-benzonitrile reacts with potassium monofluoride in sulfolane solution at elevated temperatures (200-250°C) .
Industrial Production Methods: Industrial production of this compound can be achieved through the reaction of saccharin with phosphorus pentachloride to form 2-cyanobenzenesulfonyl chloride, which is then reacted with alkali metal fluoride to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorobenzonitrile undergoes various chemical reactions including:
Reduction: It can be reduced to 2-fluorobenzylamine using lithium N,N-dialkylaminoborohydride.
Hydrolysis: Hydrolysis of this compound leads to the formation of 2-fluorobenzoic acid or 2-fluorobenzamide.
Substitution: It can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.
Common Reagents and Conditions:
Reduction: Lithium N,N-dialkylaminoborohydride is commonly used for reduction reactions.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Substitution: Potassium monofluoride in sulfolane solution is used for halogen substitution reactions.
Major Products:
Reduction: 2-Fluorobenzylamine.
Hydrolysis: 2-Fluorobenzoic acid or 2-fluorobenzamide.
Substitution: Various 2-fluorophenyl derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Fluorobenzonitrile serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its ability to modify biological activity through fluorination.
- Synthesis of Benzisoxazoles : 2-FBN has been employed in the synthesis of 3-amino-1,2-benzisoxazoles and related compounds, which possess significant biological activities .
- Ruthenium-Catalyzed Reactions : It has been used in ruthenium-catalyzed hydration reactions to produce benzamides, showcasing its utility in catalytic processes .
Antimutagenic Properties
Research indicates that this compound derivatives exhibit antimutagenic properties. In a study evaluating the biological activity of fluoroaryl compounds, it was found that certain derivatives significantly reduced mutagenicity induced by known carcinogens such as benzo[a]pyrene (B[a]P) and sodium azide (NaN₃) . The presence of fluorine enhances the lipophilicity and biological availability of these compounds, making them suitable candidates for drug development.
Spectroscopic Studies
Vibrational and Electronic Properties
Recent studies have focused on the vibrational and electronic properties of 2-FBN using advanced spectroscopic techniques. For instance, two-color resonance-enhanced multiphoton ionization (REMPI) spectroscopy has been employed to investigate its excited state properties .
- Vibronic Transitions : The study determined key vibrational frequencies associated with electronic transitions, providing insights into the compound's molecular behavior under various conditions .
Property | Value |
---|---|
Band Origin | |
Adiabatic Ionization Energy | |
Significant Vibrational Modes | Various modes identified at specific cm values |
Material Science
Applications in Polymer Chemistry
The incorporation of fluorinated compounds like 2-FBN into polymers can enhance their thermal stability and chemical resistance. The unique electronic properties imparted by fluorine can modify the physical characteristics of polymers, making them suitable for various industrial applications.
Case Study 1: Synthesis of Fluorinated Drug Candidates
A series of fluoroarylbichalcophenes were synthesized using 2-FBN as a precursor. These compounds demonstrated improved antimutagenic activity compared to their non-fluorinated counterparts, indicating potential for further development as anticancer agents .
Case Study 2: Spectroscopic Analysis
A detailed spectroscopic analysis was conducted on 2-FBN to understand its vibrational characteristics. The results highlighted specific vibrational modes that correlate with its chemical reactivity and stability under UV light exposure .
Mechanism of Action
2-Fluorobenzonitrile can be compared with other fluorinated benzonitriles such as 3-fluorobenzonitrile and 4-fluorobenzonitrile. These compounds share similar chemical properties but differ in their positional isomerism, which affects their reactivity and applications . For example, 3-fluorobenzonitrile has a different vibrational feature compared to this compound, as studied by REMPI and MATI spectroscopy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Effects: Ortho vs. Meta vs. Para
The position of fluorine and cyano substituents significantly impacts electronic and vibrational properties. A comparative analysis of 2FBN, 3-fluorobenzonitrile (3FBN), and 4-fluorobenzonitrile (4FBN) reveals the following trends:
Table 1: Ionization Energies (IE) and Substituent Effects
Compound | Substituent Position | Adiabatic IE (cm⁻¹) | Relative IE Shift vs. Benzene (cm⁻¹) |
---|---|---|---|
Benzene | - | 74,557 | 0 (Reference) |
Benzonitrile | Para (CN) | 78,490 | +3,933 |
2-Fluorobenzonitrile | Ortho (F, CN) | 78,650 | +4,423 |
3-Fluorobenzonitrile | Meta (F, CN) | 78,873 | +4,646 |
4-Fluorobenzonitrile | Para (F, CN) | 78,000 | +3,773 |
Key Observations:
- The meta-substituted 3FBN exhibits the highest IE due to reduced resonance stabilization compared to ortho and para positions.
- Para-substituted 4FBN has the lowest IE among fluorobenzonitriles, attributed to enhanced electron withdrawal via resonance .
- The ortho-substituted 2FBN shows intermediate IE, influenced by steric and electronic interactions between F and CN groups .
Vibrational Spectroscopy and Mode Assignments
High-resolution techniques like resonance-enhanced multiphoton ionization (REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy reveal distinct vibrational features in 2FBN and analogs:
Table 2: Dominant Vibrational Modes in S₁ and D₀ States
Compound | State | Prominent Vibrational Modes (cm⁻¹) | Assignments (Wilson Notation) |
---|---|---|---|
This compound | S₁ | 668 (strong), 693 (out-of-plane) | Mode 1 (ring stretch), 17a |
D₀ | 815, 946, 1171 | Modes 12, 18b, 13 | |
3-Fluorobenzonitrile | S₁ | 140, 385, 660 | Modes 15, 9a, βCN (bending) |
D₀ | 958, 1271, 1374 | Modes 12, 13, 19a |
Key Observations:
- 2FBN exhibits stronger out-of-plane modes (e.g., 693 cm⁻¹) due to steric hindrance between ortho substituents, whereas 3FBN shows more in-plane deformations (e.g., 385 cm⁻¹, mode 9a) .
- The cyano group’s bending vibration (βCN) is prominent in 3FBN (560 cm⁻¹) but absent in 2FBN, reflecting differences in substituent coupling .
Theoretical and Experimental Insights
Density functional theory (DFT) calculations (B3LYP/aug-cc-pVTZ level) corroborate experimental findings:
Biological Activity
2-Fluorobenzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique biological properties and potential applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound (CHFNO) features a fluorine atom attached to the benzene ring, which significantly influences its chemical behavior. The presence of the fluorine atom enhances lipophilicity, potentially improving biological availability and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Activity : Studies have shown that derivatives of this compound exhibit significant antioxidant properties, which may contribute to their ability to mitigate oxidative stress in cells .
- Antimutagenic Effects : Research utilizing the Ames test indicates that this compound derivatives can reduce mutagenicity induced by various agents, suggesting potential applications in cancer prevention .
- Pharmacological Applications : The compound has been investigated for its role as a pharmacological agent, particularly in the development of drugs targeting specific diseases.
Antioxidant and Antimutagenic Activity
A study evaluated the antimutagenic properties of several fluoroaryl compounds, including this compound. The results indicated that these compounds effectively reduced mutagenicity induced by sodium azide and benzo[a]pyrene in the Ames test. The antimutagenic activity correlated with their antioxidant capacity, suggesting a mechanism involving DNA repair promotion .
Compound | Mutagen Tested | Reduction in Mutagenicity (%) |
---|---|---|
This compound | Sodium Azide | 45% |
This compound | Benzo[a]pyrene | 60% |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions. Its derivatives often exhibit enhanced biological activities due to modifications in functional groups.
- Case Study : The synthesis of (S)-5-(1-aminoethyl)-2-fluorobenzonitrile hydrochloride demonstrated that structural modifications can lead to distinct pharmacological profiles. This derivative showed improved solubility and stability, enhancing its potential as a therapeutic agent.
Spectroscopic Analysis
Spectroscopic techniques have been employed to study the vibrational properties of this compound. Two-color resonance two-photon ionization (REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy provided insights into its electronic states, which are crucial for understanding its reactivity and interactions with biological macromolecules .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-fluorobenzonitrile and its derivatives?
- Methodological Answer : this compound is commonly synthesized via nucleophilic aromatic substitution (SAr) reactions. For example, treatment of this compound with lithium dialkylaminoborohydrides (LABs) in tetrahydrofuran (THF) under reflux yields 2-(dialkylamino)benzylamines with high efficiency (84–97% yields) . In another approach, thiazole analogues are synthesized by reacting (chlorocarbonyl)sulfenyl chloride with benzonitriles under high-temperature conditions (200°C) . Key considerations include reagent stoichiometry, solvent choice (e.g., THF for LAB reactions), and temperature optimization to minimize side reactions.
Q. How is this compound characterized experimentally?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- NMR : and NMR identify fluorine substitution patterns and nitrile group positioning.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns (e.g., -labeled variants for tracer studies) .
- IR Spectroscopy : Stretching frequencies for C≡N (~2230 cm) and C-F (~1220 cm) bonds are critical .
- Microwave Spectroscopy : Resolves rotational transitions and hyperfine splitting due to nuclei, aiding structural determination .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The this compound scaffold is pivotal in drug discovery. For instance, derivatives bearing this moiety inhibit amyloid-β (Aβ42) aggregation in Alzheimer’s disease models. Key steps include:
- Structure-Activity Relationship (SAR) Studies : Testing analogues with carboxyl/amide substituents to assess bioactivity .
- In Vitro Assays : Evaluating neuroprotective effects on rat hippocampal brain slices via long-term potentiation (LTP) measurements .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of amination reactions involving this compound?
- Methodological Answer : The SAr mechanism dominates, where the electron-withdrawing nitrile group activates the aromatic ring for nucleophilic attack. Lithium aminoborohydrides (LABs) act as both base and reductant, stabilizing Meisenheimer intermediates. Steric and electronic effects dictate substitution patterns; for example, this compound reacts preferentially at the para position due to reduced steric hindrance compared to ortho-substituted derivatives . Computational studies (e.g., DFT) can model transition states to predict regioselectivity.
Q. How do vibronic and cationic spectroscopic features of this compound inform its electronic structure?
- Methodological Answer : Resonance two-photon ionization (REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy reveal:
- S→S Transitions : Band origins at 36,028 cm for this compound, with vibrational modes (e.g., C-F bending) resolved via Franck-Condon simulations .
- Ionization Energy : Adiabatic ionization energy (78,650 cm) correlates with nitrile group electron-withdrawing effects .
- Comparisons with 3-fluorobenzonitrile highlight positional effects on charge distribution and hyperfine coupling .
Q. How can researchers resolve contradictions in reported yields for LAB-mediated reactions of this compound?
- Methodological Answer : Yield discrepancies (e.g., 59% vs. 97% for LAB reactions) may arise from:
- Reaction Conditions : Temperature (room temp vs. reflux), LAB stoichiometry (1.1 equiv vs. excess), and workup protocols .
- Analytical Methods : Validate yields via HPLC purity checks or internal standardization.
- Data Triangulation : Cross-reference with similar reactions (e.g., 2-fluoropyridine amination) to identify optimal parameters .
Q. What strategies are used to isotopically label this compound for metabolic tracing studies?
- Methodological Answer : -labeling at the benzene ring ([ring-(U)]) enables tracking in biological systems. Key steps:
- Synthesis : Incorporate -labeled precursors (e.g., Na) during nitrile group formation .
- Purification : Use radiometric HPLC to isolate labeled products and confirm specific activity (50–60 mCi/mmol) .
Q. How does fluorine substitution influence the electronic properties of benzonitrile derivatives?
- Methodological Answer : Fluorine’s electronegativity alters electron density:
- NBO Analysis : Reduces electron density at the nitrile group, enhancing electrophilicity for SAr reactions .
- Resonance Effects : Fluorine withdraws electron density via inductive effects, stabilizing negative charge in intermediates .
- Comparative studies with chloro-/methoxy-substituted benzonitriles quantify these effects via Hammett constants .
Q. What computational approaches optimize the design of this compound-based bioactive compounds?
- Methodological Answer :
- Docking Studies : Screen derivatives against Aβ42 fibrils using AutoDock Vina to prioritize candidates .
- QSAR Modeling : Correlate substituent electronegativity with anti-aggregation activity (e.g., fluoro > carboxyl) .
- MD Simulations : Assess binding stability in neuronal cell membranes over 100-ns trajectories .
Q. How are microwave and rotational spectra utilized to determine the ground-state geometry of this compound?
- Methodological Answer : Fourier-transform microwave (FTMW) spectroscopy resolves rotational constants (e.g., , , ) and centrifugal distortion parameters. Key steps:
- Isotopic Substitution : Analyze and isotopologues to derive substitution () and effective () structures .
- DFT Validation : Compare experimental data with MP2/6-311++G(2d,2p) calculations to refine equilibrium geometries () .
Properties
IUPAC Name |
2-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c8-7-4-2-1-3-6(7)5-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHXJNRAJRCGMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059942 | |
Record name | Benzonitrile, 2-fluoro- | |
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Molecular Weight |
121.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-47-8 | |
Record name | 2-Fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-47-8 | |
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Record name | 2-Fluorobenzonitrile | |
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Record name | 2-Fluorobenzonitrile | |
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Record name | Benzonitrile, 2-fluoro- | |
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Record name | 2-fluorobenzonitrile | |
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Record name | 2-Fluorobenzonitrile | |
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Retrosynthesis Analysis
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